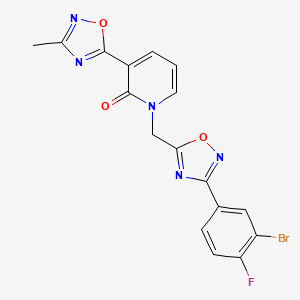![molecular formula C10H11Cl2N3 B2368199 [1-(3-Chlorphenyl)pyrazol-3-yl]methanamin;hydrochlorid CAS No. 2402828-63-9](/img/structure/B2368199.png)
[1-(3-Chlorphenyl)pyrazol-3-yl]methanamin;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the pyrazole ring and a methanamine group, with the hydrochloride salt form enhancing its solubility and stability.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as enones or ynones.
Introduction of the 3-chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring, often using chlorinated aromatic compounds under suitable conditions.
Attachment of the methanamine group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the pyrazole ring.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods: Industrial production of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and other nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Wirkmechanismus
The mechanism of action of [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it can interact with receptors, modulating signal transduction pathways and exerting various biological effects .
Vergleich Mit ähnlichen Verbindungen
[1-(2-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride: Similar structure but with the chlorine atom at the 2-position.
[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride: Similar structure but with the chlorine atom at the 4-position.
[1-(3-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness: The unique positioning of the chlorine atom at the 3-position in [1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride imparts distinct chemical and biological properties, such as enhanced binding affinity to specific molecular targets and improved stability under various conditions .
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-8-2-1-3-10(6-8)14-5-4-9(7-12)13-14;/h1-6H,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEMZNCRKIJORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=N2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)


![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2368135.png)

![2-methyl-2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2368137.png)
